molecular formula C6H13NO B14152476 Tetrahydro-5,6-dimethyl-2H-1,3-oxazine CAS No. 51673-86-0

Tetrahydro-5,6-dimethyl-2H-1,3-oxazine

Cat. No.: B14152476
CAS No.: 51673-86-0
M. Wt: 115.17 g/mol
InChI Key: VEBZEOURQHLIJM-UHFFFAOYSA-N
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Description

Tetrahydro-5,6-dimethyl-2H-1,3-oxazine is a heterocyclic organic compound that belongs to the oxazine family. Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom. This particular compound is notable for its tetrahydro structure, which means it is partially saturated, and its two methyl groups at the 5 and 6 positions, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-5,6-dimethyl-2H-1,3-oxazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a catalyst-free cross-dehydrogenative coupling reaction promoted by visible light can be used. This method involves the irradiation of α-aminoalkylnaphthols or phenols with white light-emitting diodes in dimethyl sulfoxide solvent at room temperature, leading to the formation of the oxazine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-5,6-dimethyl-2H-1,3-oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The methyl groups and other positions on the oxazine ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the oxazine ring.

Scientific Research Applications

Tetrahydro-5,6-dimethyl-2H-1,3-oxazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Tetrahydro-5,6-dimethyl-2H-1,3-oxazine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the oxazine ring can facilitate binding to specific molecular targets, leading to desired biological effects.

Comparison with Similar Compounds

    Morpholine (tetrahydro-1,4-oxazine): Another oxazine derivative with a different ring structure.

    Ifosfamide: A chemotherapeutic agent that contains an oxazine ring.

    Benzoxazine: A bicyclic compound formed by the fusion of a benzene ring with an oxazine.

Uniqueness: Tetrahydro-5,6-dimethyl-2H-1,3-oxazine is unique due to its specific substitution pattern and tetrahydro structure, which can influence its reactivity and applications. Its distinct chemical properties make it valuable for various research and industrial applications.

Properties

CAS No.

51673-86-0

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

5,6-dimethyl-1,3-oxazinane

InChI

InChI=1S/C6H13NO/c1-5-3-7-4-8-6(5)2/h5-7H,3-4H2,1-2H3

InChI Key

VEBZEOURQHLIJM-UHFFFAOYSA-N

Canonical SMILES

CC1CNCOC1C

Origin of Product

United States

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